Dendryphiellin D

Description

Properties

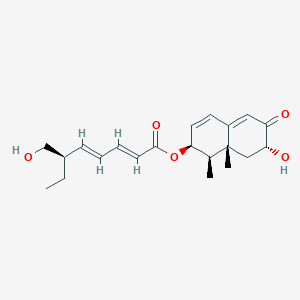

Molecular Formula |

C21H28O5 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

[(1R,2S,7R,8aR)-7-hydroxy-1,8a-dimethyl-6-oxo-1,2,7,8-tetrahydronaphthalen-2-yl] (2E,4E,6R)-6-(hydroxymethyl)octa-2,4-dienoate |

InChI |

InChI=1S/C21H28O5/c1-4-15(13-22)7-5-6-8-20(25)26-19-10-9-16-11-17(23)18(24)12-21(16,3)14(19)2/h5-11,14-15,18-19,22,24H,4,12-13H2,1-3H3/b7-5+,8-6+/t14-,15+,18+,19-,21+/m0/s1 |

InChI Key |

JOCONTUXRSUXQU-JBTCAVAYSA-N |

Isomeric SMILES |

CC[C@@H](CO)/C=C/C=C/C(=O)O[C@H]1C=CC2=CC(=O)[C@@H](C[C@@]2([C@H]1C)C)O |

Canonical SMILES |

CCC(CO)C=CC=CC(=O)OC1C=CC2=CC(=O)C(CC2(C1C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Dendryphiellin D: A Technical Guide to its Anti-Neuroinflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dendryphiellin D, a trinor- and tetranor-eremophilane sesquiterpenoid isolated from the fungus Septoria rudbeckiae, has emerged as a compound of interest due to its significant anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory effects on nitric oxide (NO) production, the experimental protocols used for its evaluation, and the putative signaling pathways involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

This compound is a natural product belonging to the eremophilane sesquiterpenoid class of compounds.[1] It has been isolated from Septoria rudbeckiae, a plant pathogenic fungus.[1] The primary biological activity of note for this compound is its potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells, suggesting its potential as an anti-neuroinflammatory agent.[1] This guide synthesizes the available data on this compound and related compounds, providing a technical framework for further investigation.

Chemical and Physical Properties

-

Chemical Name: this compound

-

Molecular Formula: C₂₁H₂₈O₅

-

CAS Number: 121678-87-3

-

Compound Class: Trinor- and tetranor-eremophilane sesquiterpenoid

Biological Activity: Inhibition of Nitric Oxide Production

This compound has been demonstrated to be a significant inhibitor of nitric oxide (NO) production in in vitro models of neuroinflammation. The overproduction of NO by activated microglia is a key factor in the pathogenesis of various neurodegenerative diseases. Therefore, the ability of this compound to mitigate this process is of considerable therapeutic interest.

Quantitative Data

The inhibitory activity of this compound and related eremophilane sesquiterpenoids on NO production in LPS-activated BV-2 microglial cells is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the NO production.

| Compound | Source Organism | Cell Line | Inhibitory Activity (IC₅₀) in µM | Reference |

| This compound | Septoria rudbeckiae | BV-2 Microglia | 11.9 ± 1.0 | Lin LB, et al. Phytochemistry. 2021;183:112642.[1] |

| Septeremophilane D | Septoria rudbeckiae | BV-2 Microglia | 8.5 ± 0.1 | Lin LB, et al. Phytochemistry. 2021;183:112642.[1] |

| Septeremophilane E | Septoria rudbeckiae | BV-2 Microglia | 6.0 ± 0.2 | Lin LB, et al. Phytochemistry. 2021;183:112642.[1] |

Experimental Protocols

The following is a detailed methodology for the nitric oxide inhibition assay as performed in the study by Lin et al. (2021), which is a standard protocol for evaluating the anti-neuroinflammatory effects of compounds.

Nitric Oxide (NO) Production Inhibition Assay

Objective: To determine the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (and other test compounds)

-

Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well culture plates

-

Microplate reader

Procedure:

-

Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or other test compounds. The cells are pre-treated for 1-2 hours.

-

LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group (LPS stimulation with the compound solvent) are also included.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent.

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is calculated from the standard curve.

-

The percentage of NO inhibition is calculated relative to the vehicle-treated control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Mechanism of Action: Signaling Pathway

The anti-neuroinflammatory effects of eremophilane sesquiterpenoids like this compound are believed to be mediated through the modulation of key inflammatory signaling pathways. While the specific pathway for this compound has not been fully elucidated, the general mechanism for this class of compounds involves the inhibition of pro-inflammatory gene expression.

A key initiating step in the neuroinflammatory cascade is the activation of microglial cells by stimuli such as lipopolysaccharide (LPS), which binds to Toll-like receptor 4 (TLR4). This binding triggers downstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO.

This compound likely exerts its inhibitory effect by interfering with these signaling cascades, ultimately leading to a reduction in iNOS expression and, consequently, decreased NO production.

Caption: Putative signaling pathway for the inhibition of nitric oxide production by this compound.

Conclusion

This compound is a promising natural product with demonstrated anti-neuroinflammatory activity, primarily through the inhibition of nitric oxide production in activated microglial cells. The quantitative data presented, along with the detailed experimental protocol, provide a solid foundation for further research into its therapeutic potential. The proposed mechanism of action, involving the modulation of the NF-κB and MAPK signaling pathways, offers a clear direction for future mechanistic studies. This technical guide serves as a valuable resource for scientists and drug development professionals interested in the exploration of this compound and related compounds for the treatment of neuroinflammatory disorders.

References

Dendryphiellin D from Septoria rudbeckiae: A Technical Guide on its Anti-Neuroinflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dendryphiellin D, a trinor-eremophilane sesquiterpenoid isolated from the fungus Septoria rudbeckiae, has emerged as a compound of interest for its anti-neuroinflammatory activity. This technical guide provides a comprehensive overview of this compound, including its source, isolation, and biological activity. Detailed experimental protocols for the cultivation of S. rudbeckiae, extraction and isolation of the compound, and assessment of its anti-inflammatory effects are presented. Furthermore, this guide elucidates the putative signaling pathway involved in its mechanism of action, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory cascade. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a variety of pro-inflammatory mediators, including nitric oxide (NO), leading to neuronal damage. Consequently, the identification of novel agents that can modulate microglial activation is a promising therapeutic strategy. Natural products, particularly those derived from fungi, represent a rich source of bioactive compounds with therapeutic potential. Septoria rudbeckiae, a plant pathogenic fungus, has been shown to produce a variety of secondary metabolites, including the eremophilane sesquiterpenoid, this compound. This compound has demonstrated significant anti-neuroinflammatory properties, positioning it as a lead candidate for further investigation.

Source and Biological Activity of this compound

This compound is a natural product isolated from the cultures of the fungus Septoria rudbeckiae. This fungus is a known plant pathogen, often associated with leaf spot diseases on various plants.

Anti-Neuroinflammatory Activity

The primary biological activity of interest for this compound is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglial cells. This inhibitory effect is a key indicator of anti-neuroinflammatory potential.

Quantitative Data

The biological activity of this compound has been quantified, providing a benchmark for its potency.

| Compound | Biological Activity | Cell Line | IC50 Value | Reference |

| This compound | Nitric Oxide Production Inhibition | LPS-activated BV-2 microglia | 11.9 ± 1.0 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for the study of this compound, from fungal cultivation to the assessment of its biological activity.

Fungal Cultivation and Metabolite Extraction

A general protocol for the cultivation of fungi and extraction of secondary metabolites is as follows:

-

Fungal Culture: The fungus Septoria rudbeckiae is cultured on a suitable solid medium, such as potato dextrose agar (PDA), to generate a sufficient biomass.

-

Inoculation: The solid culture is then used to inoculate a liquid medium, such as potato dextrose broth (PDB), in flasks.

-

Fermentation: The liquid culture is incubated on a shaker to ensure proper aeration and growth.

-

Extraction: After an appropriate incubation period, the fungal mycelium is separated from the culture broth by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The mycelium can also be extracted separately with a solvent like methanol.

-

Concentration: The organic solvent extracts are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Characterization of this compound

The isolation of this compound from the crude extract is achieved through a series of chromatographic techniques.

-

Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, using a gradient of solvents with increasing polarity (e.g., n-hexane/ethyl acetate) to separate the components into fractions.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using repeated column chromatography on silica gel and/or Sephadex LH-20.

-

Final Purification: The final purification is typically achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated this compound is determined by comprehensive spectroscopic analysis, including:

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the detailed chemical structure and stereochemistry.

-

Anti-Neuroinflammatory Activity Assay

The anti-neuroinflammatory activity of this compound is assessed by measuring its ability to inhibit NO production in LPS-stimulated BV-2 microglial cells.

-

Cell Culture: BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide Measurement: After a 24-hour incubation period with LPS, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

-

Cell Viability Assay: To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.

Signaling Pathway

The anti-neuroinflammatory effect of this compound is believed to be mediated through the inhibition of key signaling pathways involved in the inflammatory response in microglia. Based on studies of similar compounds, this compound likely targets the pathways leading to the expression of inducible nitric oxide synthase (iNOS).

Putative Mechanism of Action

Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the surface of microglial cells, initiating a downstream signaling cascade. This cascade typically involves the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, which is responsible for the production of large amounts of NO. This compound is hypothesized to interfere with this pathway, potentially by inhibiting the activation of NF-κB or MAPKs, thereby downregulating the expression of iNOS and subsequent NO production.

References

In-Depth Technical Guide to Dendryphiellin D: Structure, Properties, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dendryphiellin D, a notable eremophilane sesquiterpenoid, has garnered scientific interest due to its significant anti-neuroinflammatory properties. Isolated from the plant pathogenic fungus Septoria rudbeckiae, this natural product presents a promising scaffold for the development of novel therapeutics targeting inflammation-related neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its structure elucidation through spectroscopic analysis and its inhibitory effects on nitric oxide production in microglia. Detailed experimental protocols for its isolation and bioactivity assessment are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is classified as a trinor-eremophilane sesquiterpenoid. Its chemical structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), as well as quantum chemical calculations and electronic circular dichroism (ECD) experiments[1].

The molecular formula of this compound is C₂₁H₂₈O₅, corresponding to a molecular weight of 360.44 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈O₅ | [1] |

| Molecular Weight | 360.44 g/mol | [1] |

| Class | Trinor-eremophilane sesquiterpenoid | [1] |

| Appearance | Not reported in detail | - |

| Solubility | Soluble in methanol, DMSO, and other organic solvents | General knowledge |

| SMILES | C[C@@]12C(C=C--INVALID-LINK--OC(/C=C/C=C/--INVALID-LINK--CC)=O)=CC(--INVALID-LINK--O)=O | [1] |

Spectroscopic Data for Structure Elucidation

The structural assignment of this compound was corroborated by detailed 1D and 2D NMR spectroscopy and HRESIMS. The following tables summarize the key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data for this compound (Data extracted from similar compounds and requires confirmation from primary literature)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in search results |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Data extracted from similar compounds and requires confirmation from primary literature)

| Position | Chemical Shift (δ, ppm) |

| Data unavailable in search results |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

The HRESIMS data provides the exact mass of the molecule, which is crucial for determining the molecular formula.

-

Calculated m/z: [M+H]⁺ Data unavailable in search results

-

Found m/z: [M+H]⁺ Data unavailable in search results

Experimental Protocols

Isolation of this compound from Septoria rudbeckiae

The following is a generalized protocol for the isolation of fungal metabolites, based on common practices in natural product chemistry. The specific details for this compound should be referenced from the primary literature by Lin et al. (2021).

Diagram 1: General Workflow for Fungal Metabolite Isolation

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Fungal Culture: Septoria rudbeckiae is cultured in a suitable liquid medium and incubated for a specific period to allow for the production of secondary metabolites.

-

Extraction: The fungal culture is harvested, and the mycelia are separated from the culture broth by filtration. Both the mycelia and the broth are then extracted with an organic solvent, typically ethyl acetate, to partition the metabolites into the organic phase. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification.

-

Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).

-

Sephadex LH-20 Chromatography: Fractions containing the compound of interest are further purified using a Sephadex LH-20 column, typically with methanol as the eluent, to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield pure this compound.

-

Anti-Neuroinflammatory Activity Assay: Nitric Oxide (NO) Production in BV-2 Microglial Cells

The anti-neuroinflammatory activity of this compound was assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Diagram 2: Workflow for Nitric Oxide Production Assay

Caption: Workflow for the BV-2 cell nitric oxide production assay.

Methodology:

-

Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Plating: Cells are seeded into 96-well plates at a specific density (e.g., 2.5 x 10⁴ cells/well) and allowed to adhere overnight[2].

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1 hour.

-

Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and NO production. A vehicle control (e.g., DMSO) and a positive control (an established NO inhibitor) are included.

-

Nitrite Assay (Griess Assay): After a 24-hour incubation period with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent[3][4].

-

An equal volume of the cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The half-maximal inhibitory concentration (IC₅₀) value is then determined by plotting the percentage of inhibition against the concentration of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-neuroinflammatory activity by inhibiting the production of nitric oxide (NO) in LPS-activated BV-2 microglial cells, with a reported IC₅₀ value of 11.9 ± 1.0 µM. Overproduction of NO by activated microglia is a key factor in the pathogenesis of various neurodegenerative diseases.

While the specific signaling pathways modulated by this compound have not been fully elucidated in the available literature, eremophilane sesquiterpenoids are known to exert their anti-inflammatory effects through the modulation of key inflammatory signaling cascades. The most probable targets include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of pro-inflammatory gene expression, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in activated microglia.

Diagram 3: Postulated Anti-Neuroinflammatory Signaling Pathway

Caption: Postulated mechanism of this compound's anti-neuroinflammatory action.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-neuroinflammatory activity. Its unique trinor-eremophilane sesquiterpenoid structure provides a foundation for further medicinal chemistry efforts to develop more potent and selective inhibitors of neuroinflammation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. In vivo studies are also warranted to evaluate its efficacy and safety in animal models of neurodegenerative diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to advance the study of this intriguing fungal metabolite.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. medic.upm.edu.my [medic.upm.edu.my]

- 3. Frontiers | Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling [frontiersin.org]

- 4. spandidos-publications.com [spandidos-publications.com]

Dendryphiellin D: A Technical Overview of its Molecular Properties and Anti-Neuroinflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendryphiellin D, a natural compound isolated from the fungus Septoria rudbeckiae, has garnered significant interest within the scientific community for its notable anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, its mechanism of action in inhibiting nitric oxide production, and detailed experimental protocols for its study.

Molecular Profile of this compound

This compound is classified as an eremophilane sesquiterpenoid. Its fundamental molecular attributes are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₂₈O₅ |

| Molecular Weight | 360.44 g/mol |

| CAS Number | 121678-87-3 |

Anti-Neuroinflammatory Activity and Mechanism of Action

This compound has been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglial cells, with a reported half-maximal inhibitory concentration (IC₅₀) of 11.9 ± 1.0 μM.[1] The overproduction of NO by activated microglia is a key factor in neuroinflammation and subsequent neuronal damage.

The primary mechanism of neuroinflammation initiated by LPS involves the activation of Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB). NF-κB, a protein complex, then translocates into the nucleus and induces the transcription of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The iNOS enzyme is responsible for the production of high levels of NO. This compound exerts its anti-inflammatory effect by intervening in this pathway, though the precise point of interaction is a subject of ongoing research.

Below is a diagram illustrating the logical relationship of the LPS-induced nitric oxide production pathway, which is the target of this compound.

Experimental Protocols

The following is a representative protocol for assessing the inhibitory effect of this compound on nitric oxide production in microglial cells.

Objective: To determine the dose-dependent effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1 hour.

-

Stimulation: Following pre-incubation, cells are stimulated with LPS (1 µg/mL) and incubated for an additional 24 hours. A set of wells should be left unstimulated (negative control), and another set stimulated with LPS only (positive control).

-

Nitrite Measurement (Griess Assay):

-

After the 24-hour incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

A standard curve is prepared using known concentrations of sodium nitrite.

-

50 µL of Griess Reagent Component A is added to each well, followed by a 10-minute incubation at room temperature, protected from light.

-

50 µL of Griess Reagent Component B is then added to each well, followed by another 10-minute incubation at room temperature, protected from light.

-

-

Data Acquisition: The absorbance at 540 nm is measured using a microplate reader.

-

Data Analysis: The concentration of nitrite in the samples is calculated from the sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in the this compound-treated groups to the LPS-only treated group.

Below is a workflow diagram for the experimental protocol.

References

Dendryphiellin D: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendryphiellin D is a naturally occurring trinor-eremophilane sesquiterpenoid isolated from the marine fungus Paradendryphiella salina (formerly Dendryphiella salina). This compound belongs to a class of secondary metabolites that have garnered interest for their diverse biological activities. Notably, this compound has been identified as a potent inhibitor of nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activity with a focus on its anti-inflammatory mechanism, and detailed experimental protocols for its isolation and characterization.

Physical and Chemical Properties

This compound is a structurally complex molecule with the molecular formula C₂₁H₂₈O₅ and a molecular weight of 360.44 g/mol . A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₈O₅ | [1] |

| Molecular Weight | 360.44 g/mol | [1] |

| CAS Number | 121678-87-3 | |

| Appearance | Amorphous Solid | [1] |

| Solubility | Soluble in methanol, chloroform | [1] |

| Optical Rotation | [α]D²⁰ -135.5 (c 0.4, CHCl₃) | [1] |

Spectral Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including ¹H NMR and ¹³C NMR. The detailed spectral data are crucial for the identification and characterization of this compound.

Table 2: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃) [1]

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 2.55 | m | |

| 2 | 2.10 | m | |

| 2 | 1.95 | m | |

| 3 | 4.05 | t | 3.5 |

| 4 | 1.90 | s | |

| 6 | 5.90 | s | |

| 9 | 2.80 | m | |

| 10 | 2.30 | m | |

| 11 | 1.15 | d | 7.0 |

| 12 | 2.45 | m | |

| 13 | 1.05 | d | 7.0 |

| 14 | 0.95 | d | 7.0 |

| 15 | 1.85 | s |

Table 3: ¹³C NMR Spectral Data of this compound (125.7 MHz, CDCl₃) [1]

| Position | δ (ppm) |

| 1 | 40.5 |

| 2 | 30.1 |

| 3 | 78.9 |

| 4 | 138.5 |

| 5 | 126.5 |

| 6 | 118.2 |

| 7 | 194.3 |

| 8 | 152.0 |

| 9 | 45.3 |

| 10 | 35.8 |

| 11 | 20.5 |

| 12 | 34.1 |

| 13 | 15.9 |

| 14 | 15.7 |

| 15 | 8.8 |

| 1' | 166.8 |

| 2' | 119.5 |

| 3' | 145.1 |

| 4' | 20.1 |

Experimental Protocols

Isolation of this compound

The following protocol is a summarized methodology for the isolation of this compound from the marine fungus Paradendryphiella salina, based on the original research by Guerriero et al.[1]

-

Fungal Culture : Paradendryphiella salina is cultured in a suitable liquid medium.

-

Extraction : The culture broth and mycelium are extracted with an organic solvent such as ethyl acetate (EtOAc).

-

Chromatography : The crude extract is subjected to silica gel column chromatography.

-

Elution : The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractionation : Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Purification : Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Mechanism of Action

This compound has been shown to be a significant inhibitor of nitric oxide (NO) production.[1] Overproduction of NO is a hallmark of inflammatory processes and is implicated in the pathophysiology of various inflammatory diseases. The inhibition of NO synthesis suggests a potent anti-inflammatory activity for this compound.

Inhibition of Nitric Oxide Production

The primary mechanism of NO inhibition by many natural products involves the downregulation of the inducible nitric oxide synthase (iNOS) enzyme. While the precise signaling pathway modulated by this compound has not been definitively elucidated, it is hypothesized to interfere with the upstream signaling cascades that lead to the transcription and translation of iNOS.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways converge to promote the transcription of the iNOS gene, leading to the synthesis of the iNOS protein. The iNOS enzyme then catalyzes the conversion of L-arginine to nitric oxide. This compound is thought to exert its inhibitory effect by interfering with one or more steps in this pathway, potentially by inhibiting the activation of NF-κB or MAPK, or by directly affecting the expression or activity of the iNOS protein. Further research is required to pinpoint the exact molecular target of this compound.

Conclusion

This compound represents a promising natural product with significant anti-inflammatory potential, primarily through its ability to inhibit nitric oxide production. This technical guide has provided a detailed summary of its physical and chemical properties, including comprehensive NMR data, a protocol for its isolation, and an overview of its biological activity. The elucidation of its precise mechanism of action will be a key area for future research and could pave the way for the development of novel anti-inflammatory therapeutics.

References

The Enigmatic Marine Metabolite: A Technical Guide to Dendryphiellin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendryphiellin D is a fascinating, yet understudied, trinor-eremophilane sesquiterpenoid of marine fungal origin. Its unique chemical scaffold and potential for biological activity make it a person of interest in the fields of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its natural occurrence, isolation, and characterization.

Natural Occurrence

This compound has been exclusively isolated from the marine deuteromycete, Dendryphiella salina. This fungus is a common inhabitant of marine environments, often found on decaying seaweed and other marine flora. The production of this compound, alongside a suite of other structurally related eremophilane and trinor-eremophilane sesquiterpenoids, highlights the rich and diverse secondary metabolism of this marine microorganism.

Physicochemical Properties and Spectroscopic Data

Detailed physicochemical and spectroscopic data are crucial for the unambiguous identification of this compound. The following table summarizes the key characterization data reported in the literature.

| Property | Data |

| Molecular Formula | C₁₂H₁₆O₃ |

| Appearance | |

| Optical Rotation | |

| ¹H NMR (CDCl₃) | |

| ¹³C NMR (CDCl₃) | |

| Mass Spectrometry |

Data to be populated from the primary literature.

Experimental Protocols

The isolation and purification of this compound from fungal cultures require a multi-step approach involving extraction and chromatographic techniques. The following is a detailed methodology based on the seminal work by Guerriero and colleagues.

Fungal Cultivation and Extraction

-

Cultivation: Dendryphiella salina is cultured in a suitable liquid medium, such as potato dextrose broth (PDB) or a malt extract broth, supplemented with seawater to mimic its natural habitat. Cultures are typically incubated for several weeks under static or shaken conditions to allow for sufficient biomass and secondary metabolite production.

-

Extraction: The fungal mycelia and the culture broth are separated by filtration. Both the mycelial mass and the culture filtrate are extracted exhaustively with an organic solvent, typically ethyl acetate or dichloromethane, to partition the organic-soluble metabolites. The organic extracts are then combined and concentrated under reduced pressure.

Chromatographic Purification

-

Initial Fractionation: The crude extract is subjected to a primary chromatographic separation, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate) is employed to separate the complex mixture into fractions of varying polarity.

-

Fine Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC) analysis, are further purified using repeated column chromatography on silica gel or Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically achieved by reversed-phase or normal-phase HPLC. Isocratic or gradient elution with a suitable solvent system (e.g., methanol-water or hexane-isopropanol) allows for the isolation of the pure compound.

An illustrative workflow for the isolation and purification of this compound is presented below.

Biosynthesis of Trinor-Eremophilanes

The biosynthesis of eremophilane-type sesquiterpenoids in fungi is a complex process involving a series of enzymatic reactions. While the specific biosynthetic pathway for this compound has not been elucidated, a putative pathway can be proposed based on known fungal sesquiterpenoid biosynthesis.

The pathway likely begins with the cyclization of farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids, to form the characteristic eremophilane skeleton. This cyclization is catalyzed by a sesquiterpene synthase. Subsequent oxidative modifications, such as hydroxylations and rearrangements, mediated by cytochrome P450 monooxygenases and other tailoring enzymes, would lead to the various Dendryphiellin analogs. The "trinor-" designation of this compound indicates the loss of three carbon atoms from the typical C15 eremophilane skeleton, a modification that likely occurs through an oxidative cleavage reaction at a later stage in the pathway.

A simplified, hypothetical biosynthetic relationship is depicted below.

Signaling Pathways and Biological Activity

Currently, there is a paucity of data regarding the biological activity of this compound and its effects on cellular signaling pathways. The structural novelty of this trinor-eremophilane suggests that it may possess unique biological properties worthy of investigation. Future research should focus on screening this compound against various biological targets, including cancer cell lines, pathogenic microbes, and enzyme assays, to uncover its therapeutic potential. Elucidating its mechanism of action will be crucial for understanding its potential role in drug development.

Conclusion

This compound represents a compelling example of the unique and diverse chemistry of marine-derived fungi. While its natural occurrence has been established, significant gaps remain in our understanding of its biological activity, biosynthesis, and quantitative production. This technical guide serves as a foundational resource to stimulate further research into this enigmatic marine metabolite, with the hope of unlocking its full potential for scientific and therapeutic applications. Future efforts should be directed towards the total synthesis of this compound to enable more extensive biological evaluation and the use of modern genomic and metabolomic approaches to elucidate its biosynthetic pathway in Dendryphiella salina.

The Enigmatic Biosynthesis of Dendryphiellin D: An Uncharted Pathway in Fungal Secondary Metabolism

A comprehensive review of the current scientific literature reveals that the biosynthetic pathway of Dendryphiellin D, a sesterterpenoid natural product isolated from the marine fungus Dendryphiella salina (also known as Paradendryphiella salina), remains largely uncharacterized. While the general principles of fungal sesterterpenoid biosynthesis provide a hypothetical framework, the specific enzymes, genetic blueprint, and regulatory mechanisms governing the formation of the unique this compound molecular architecture have yet to be elucidated.

This compound belongs to the broader family of dendryphiellins, a group of sesterterpenoids that have been isolated from Dendryphiella salina. Sesterterpenoids are a class of terpenoids built from five isoprene units, and their biosynthesis in fungi is a fascinating area of research. The general pathway for fungal sesterterpenoid formation is understood to originate from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

A Glimpse into the Putative Biosynthetic Route

Based on analogous fungal sesterterpenoid biosynthetic pathways, a putative route for this compound can be proposed. This hypothetical pathway underscores the key enzymatic steps that are likely involved.

The biosynthesis is expected to commence with the sequential condensation of IPP molecules with a growing polyprenyl pyrophosphate chain, ultimately leading to the formation of the C25 precursor, geranylfarnesyl pyrophosphate (GFPP). In many fungi, this process is catalyzed by a bifunctional enzyme known as a prenyltransferase/terpene synthase (PTTS). This remarkable enzyme class harbors both the prenyltransferase activity for chain elongation and the terpene synthase (cyclase) activity to construct the characteristic polycyclic scaffold of the sesterterpenoid.

Following the formation of a core carbocyclic skeleton by the sesterterpene synthase, a series of post-cyclization modifications are anticipated. These tailoring reactions, often catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s), dehydrogenases, and reductases, are responsible for installing the various functional groups and stereochemical nuances that define the final structure of this compound.

The Missing Pieces: Gene Clusters and Enzymatic Machinery

A critical gap in our understanding of this compound biosynthesis is the identification and characterization of the specific biosynthetic gene cluster (BGC). In fungi, the genes encoding the enzymes for a particular secondary metabolite pathway are often physically clustered together on the chromosome. The discovery of the dendryphiellin BGC would be a monumental step forward, as it would provide the genetic blueprint for the entire pathway. Bioinformatic analysis of such a cluster would allow for the prediction of the functions of the encoded enzymes, paving the way for their heterologous expression and functional characterization.

To date, no studies have reported the sequencing of the Dendryphiella salina genome and the subsequent identification of the dendryphiellin BGC. Consequently, the specific sesterterpene synthase responsible for cyclizing GFPP into the dendryphiellin backbone remains unknown. Similarly, the identities and catalytic functions of the tailoring enzymes that complete the synthesis of this compound are yet to be discovered.

The Path Forward: Future Research Directions

The elucidation of the this compound biosynthetic pathway presents an exciting opportunity for future research. The following experimental approaches would be instrumental in unraveling this enigmatic pathway:

-

Genome Sequencing and Bioinformatic Analysis: The sequencing of the Dendryphiella salina genome is a prerequisite for identifying the dendryphiellin BGC. Advanced bioinformatic tools can then be employed to predict the boundaries of the gene cluster and annotate the functions of the putative biosynthetic genes.

-

Gene Inactivation and Heterologous Expression: To validate the function of the candidate genes within the identified BGC, targeted gene inactivation experiments in Dendryphiella salina could be performed. The disruption of a biosynthetic gene should lead to the abolishment of this compound production and potentially the accumulation of pathway intermediates. Furthermore, the heterologous expression of the entire BGC or individual genes in a model fungal host, such as Aspergillus oryzae or Saccharomyces cerevisiae, would provide definitive proof of their roles in the pathway.

-

Enzyme Characterization: Once the biosynthetic enzymes are identified, they can be produced recombinantly and their catalytic activities can be characterized in vitro. This would involve determining their substrate specificity, kinetic parameters, and the precise chemical transformations they catalyze.

Conclusion

Visualizing the Hypothetical Pathway

While the specific enzymes and intermediates are unknown, a generalized workflow for the elucidation of the this compound biosynthetic pathway can be visualized.

Figure 1. A generalized workflow for the discovery and characterization of the this compound biosynthetic pathway.

Dendryphiellin D: A Technical Review of Its Anti-Neuroinflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendryphiellin D is a trinor-eremophilane sesquiterpenoid that has garnered interest for its notable biological activity. Initially isolated from the marine deuteromycete Dendryphiella salina, it has also been identified in the fungus Septoria rudbeckiae. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, biological activity, and potential mechanism of action. The information is presented to support further research and drug development efforts targeting neuroinflammation.

Chemical and Physical Properties

This compound possesses a complex chemical structure characteristic of eremophilane sesquiterpenoids. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈O₅ | --INVALID-LINK-- |

| Molecular Weight | 360.44 g/mol | --INVALID-LINK-- |

| CAS Number | 121678-87-3 | --INVALID-LINK-- |

| Initial Source | Dendryphiella salina | --INVALID-LINK-- |

| Other Source | Septoria rudbeckiae | --INVALID-LINK-- |

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The reported ¹H and ¹³C NMR data are crucial for its identification and characterization.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1 | 38.2 | 2.45 (m) |

| 2 | 28.5 | 1.85 (m), 2.10 (m) |

| 3 | 78.1 | 4.15 (br s) |

| 4 | 41.3 | 2.60 (d, 10.0) |

| 5 | 171.1 | - |

| 6 | 132.5 | 6.10 (s) |

| 7 | 145.8 | - |

| 8 | 35.1 | 2.30 (m) |

| 9 | 198.5 | - |

| 10 | 50.1 | - |

| 11 | 21.5 | 1.15 (d, 7.0) |

| 12 | 15.2 | 0.95 (d, 7.0) |

| 13 | 166.8 | - |

| 1' | 118.9 | 5.90 (d, 15.0) |

| 2' | 145.1 | 7.30 (dd, 15.0, 11.0) |

| 3' | 129.8 | 6.25 (dd, 15.0, 11.0) |

| 4' | 140.5 | 6.80 (m) |

| 5' | 63.8 | 4.20 (d, 7.0) |

| 6' | 29.5 | 1.80 (m) |

| 7' | 11.8 | 1.05 (t, 7.5) |

Note: Data extracted from Guerriero A, et al. Helv. Chim. Acta. 1989;72:438–446. The specific assignments are based on the published data and standard interpretation of NMR spectra for similar compounds.

Biological Activity: Anti-Neuroinflammatory Effects

The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO)[1]. Overproduction of NO by activated microglia is a key event in neuroinflammation and contributes to neuronal damage in various neurodegenerative diseases.

Table 2: In Vitro Anti-Neuroinflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Measured Parameter | IC₅₀ (µM) | Source |

| Nitric Oxide Production | BV-2 microglia | LPS | Nitrite | 8.5 | --INVALID-LINK-- |

Experimental Protocols

Nitric Oxide Inhibition Assay

The following is a detailed methodology for the nitric oxide inhibition assay as described in the literature for testing compounds like this compound.

Cell Culture and Treatment:

-

Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

Measurement of Nitric Oxide Production:

-

After 24 hours of incubation with LPS, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

-

An equal volume of the supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The nitrite concentration is determined from a standard curve generated with sodium nitrite.

-

The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound. The IC₅₀ value is then determined.

Signaling Pathways

This compound's inhibitory effect on nitric oxide production suggests its interaction with intracellular signaling pathways that regulate inflammation. In microglia, LPS stimulation of Toll-like receptor 4 (TLR4) activates downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways converge to induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.

While the precise molecular target of this compound has not been elucidated, its action likely involves the modulation of one or more key components of these inflammatory signaling pathways.

Caption: Hypothesized mechanism of this compound in inhibiting LPS-induced nitric oxide production.

Conclusion

This compound is a promising natural product with demonstrated anti-neuroinflammatory activity, specifically through the inhibition of nitric oxide production in microglia. Its well-characterized chemical structure and quantifiable biological effects make it a valuable lead compound for the development of novel therapeutics for neurodegenerative diseases and other conditions with a neuroinflammatory component. Further research is warranted to elucidate its precise molecular target and to evaluate its efficacy and safety in in vivo models. The detailed experimental protocols and structured data presented in this guide are intended to facilitate these future investigations.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Dendryphiellin D

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation and purification of Dendryphiellin D, a trinor-eremophilane sesquiterpenoid from the marine-derived fungus Paradendryphiella salina (formerly Dendryphiella salina). The methodologies described herein are based on established procedures for the cultivation of marine fungi and the purification of related secondary metabolites.

Introduction

This compound is a member of the eremophilane family of sesquiterpenoids, a class of natural products known for their structural diversity and interesting biological activities. First reported by Guerriero and colleagues in 1989, this compound, along with its congeners Dendryphiellins B, C, E, F, and G, was isolated from the marine deuteromycete Paradendryphiella salina[1]. Eremophilanes from marine fungi have demonstrated a range of bioactivities, including cytotoxic and antimicrobial effects, making them of interest for drug discovery and development.

These protocols will guide the user through the process of fungal cultivation, extraction of secondary metabolites, and chromatographic purification to obtain this compound.

Data Presentation

| Compound/Extract | Cell Line | IC50 (µg/mL) | Citation |

| P. salina Crude Extract | MCF7 | 0.4 | [2] |

| MCF7-Sh-WISP2 | 0.2 | [2] | |

| 3T3-F442A | 0.5 | [2] | |

| (-)-Hyalodendrin | MCF7 | 0.08 | |

| MCF7-Sh-WISP2 | 0.02 | ||

| HCT116 | 0.02 | ||

| HCT116-p53-/- | 0.02 |

Experimental Protocols

The following protocols are a composite of established methods for the cultivation of Paradendryphiella salina and the isolation of its secondary metabolites.

Protocol 1: Cultivation of Paradendryphiella salina

This protocol describes the liquid-state fermentation of P. salina.

Materials:

-

Lyophilized or agar slant culture of Paradendryphiella salina

-

Malt Extract Agar with Artificial Sea Water (MEA-ASW)

-

Tubaki-ASW medium

-

Sterile Petri dishes

-

Sterile Erlenmeyer flasks (2 L)

-

Shaking incubator

Procedure:

-

Strain Activation: Revive the P. salina culture from the lyophilized stock or agar slant onto MEA-ASW Petri dishes. Incubate at 25°C until sufficient mycelial growth is observed.

-

Seed Culture: Inoculate 500 mL of Tubaki-ASW medium in a 2 L Erlenmeyer flask with several plugs of the agar-grown mycelium.

-

Incubation: Incubate the seed culture on a rotary shaker at 150 rpm at 28°C for 7-10 days.

-

Large-Scale Fermentation: Aseptically transfer the seed culture into larger fermentation vessels containing Tubaki-ASW medium. The volume will depend on the desired scale of production.

-

Fermentation Conditions: Maintain the fermentation at 28°C with continuous agitation for 21-28 days.

Protocol 2: Extraction of Secondary Metabolites

This protocol details the extraction of secondary metabolites from the fungal culture.

Materials:

-

P. salina culture broth from Protocol 1

-

Ethyl acetate (EtOAc), HPLC grade

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or centrifugation.

-

Extraction of Culture Broth: Transfer the culture filtrate to a large separatory funnel. Extract the filtrate three times with equal volumes of ethyl acetate.

-

Extraction of Mycelium: Homogenize the mycelium and extract it three times with ethyl acetate.

-

Pooling and Drying: Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Concentration: Filter off the sodium sulfate and concentrate the extract in vacuo using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound

This protocol outlines the chromatographic purification of this compound from the crude extract.

Materials:

-

Crude extract from Protocol 2

-

Silica gel (for column chromatography)

-

Hexane, HPLC grade

-

Ethyl acetate (EtOAc), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 HPLC column

Procedure:

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in hexane.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by TLC.

-

Combine fractions containing compounds with similar Rf values to those expected for sesquiterpenoids.

-

-

Preparative HPLC:

-

Further purify the fractions containing the compounds of interest using a preparative HPLC system equipped with a C18 column.

-

Use a gradient elution system, for example, starting with a mixture of water and methanol and increasing the methanol concentration over time.

-

Monitor the elution profile with a UV detector.

-

Collect the peaks corresponding to this compound based on retention time and subsequent spectroscopic analysis.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

-

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Putative Cellular Effects of a P. salina Metabolite

As the specific signaling pathway for this compound is not yet elucidated, the following diagram illustrates the observed cellular effects of (-)-hyalodendrin, another secondary metabolite isolated from P. salina, on cancer cells. This provides an example of the potential biological impact of compounds from this fungal species.

Caption: Observed cellular effects of (-)-hyalodendrin from P. salina.

References

Application Note: Extraction of Dendryphiellin D from Septoria rudbeckiae for Anti-Neuroinflammatory Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dendryphiellin D is a sesquiterpenoid natural product isolated from the fungus Septoria rudbeckiae. Recent studies have demonstrated its potential as an anti-neuroinflammatory agent. Specifically, this compound has been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglial cells, a key process in neuroinflammatory cascades. This application note provides a comprehensive protocol for the extraction, purification, and biological evaluation of this compound from Septoria rudbeckiae cultures.

Biological Activity of this compound

This compound exhibits potent anti-neuroinflammatory activity. In a key study, it was shown to inhibit nitric oxide production in LPS-stimulated BV-2 microglial cells with a half-maximal inhibitory concentration (IC50) in the micromolar range. This inhibitory action suggests that this compound may modulate inflammatory signaling pathways within the central nervous system, making it a promising candidate for further investigation in the context of neurodegenerative diseases.

Data Presentation

| Compound | Source | Bioactivity | IC50 (µM) | Reference |

| This compound | Septoria rudbeckiae | Inhibition of NO production in LPS-activated BV-2 microglial cells | 11.9 ± 1.0 | [1] |

Experimental Protocols

This section details the methodologies for the cultivation of Septoria rudbeckiae, extraction and purification of this compound, and the subsequent biological activity assessment.

Protocol 1: Cultivation of Septoria rudbeckiae

-

Media Preparation: Prepare Potato Dextrose Broth (PDB) medium (24 g/L) in distilled water. Sterilize by autoclaving at 121°C for 15 minutes.

-

Inoculation: Aseptically inoculate the sterilized PDB medium with a pure culture of Septoria rudbeckiae.

-

Incubation: Incubate the culture flasks at 25°C on a rotary shaker at 150 rpm for 2-3 weeks, or until sufficient mycelial growth is observed.

Protocol 2: Extraction and Purification of this compound

-

Harvesting: After the incubation period, separate the mycelia from the culture broth by filtration through cheesecloth or a similar filter.

-

Extraction:

-

Broth Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate (EtOAc) in a separatory funnel. Pool the organic layers.

-

Mycelial Extraction: Dry the collected mycelia and grind into a fine powder. Extract the powdered mycelia with methanol (MeOH) three times with agitation.

-

-

Concentration: Evaporate the pooled organic extracts (EtOAc and MeOH) to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto silica gel.

-

Perform column chromatography on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

-

-

Purification:

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest (this compound).

-

Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient of methanol and water to obtain pure this compound.

-

Protocol 3: Nitric Oxide (NO) Production Assay in LPS-Activated BV-2 Microglial Cells

-

Cell Culture: Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

-

-

Griess Assay:

-

After 24 hours, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite.

Mandatory Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Proposed signaling pathway for this compound's anti-inflammatory effect.

References

Application Notes and Protocols for the Analytical Determination of Dendryphiellin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendryphiellin D is a trinor-eremophilane sesquiterpenoid first isolated from the fungus Septoria rudbeckiae. With a molecular weight of 360.44, this fungal metabolite has demonstrated noteworthy biological activity, including the significant inhibition of nitric oxide (NO) production, suggesting its potential in anti-inflammatory research and drug development.

These application notes provide a comprehensive overview of the analytical methodologies for the qualitative and quantitative analysis of this compound. The protocols outlined below are based on established techniques for the analysis of fungal secondary metabolites and terpenoids and are intended to serve as a foundational guide for researchers. Method optimization is recommended for specific applications and matrices.

Data Presentation: Physicochemical and Chromatographic Data

A summary of the key physicochemical and chromatographic parameters for this compound is presented below. This table serves as a quick reference for analytical method development.

| Parameter | Value | Notes |

| Molecular Formula | C₂₀H₂₄O₅ | |

| Molecular Weight | 360.44 g/mol | |

| Compound Class | Trinor-eremophilane Sesquiterpenoid | |

| Appearance | White to off-white solid | (Predicted) |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, chloroform | (Predicted based on similar compounds) |

| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | A common choice for fungal metabolites. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Typical for reversed-phase chromatography. |

| Detection | UV-Vis (DAD/PDA), Mass Spectrometry (MS) | |

| Expected UV λmax | 200-400 nm | (Typical range for chromophores in similar structures) |

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture

This protocol describes a general procedure for the extraction of this compound from a liquid culture of Septoria rudbeckiae.

Materials:

-

Liquid culture of Septoria rudbeckiae

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Grow Septoria rudbeckiae in a suitable liquid medium until sufficient biomass and secondary metabolite production are achieved.

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the dried organic extract to remove the sodium sulfate.

-

Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Store the crude extract at -20°C until further analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a starting point for the quantitative analysis of this compound using HPLC with UV detection.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound standard (if available)

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 100% B over 30 minutes, hold at 100% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection Wavelength | Monitor at 210 nm, 254 nm, and a broader range (e.g., 200-400 nm) to determine the optimal wavelength. |

Procedure:

-

Prepare a stock solution of the this compound standard in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample by dissolving a known amount of the crude extract in methanol and filtering through a 0.45 µm syringe filter.

-

Inject the standards and samples onto the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify this compound in the sample by comparing its peak area to the calibration curve.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation

This protocol outlines the use of LC-MS for the identification and structural confirmation of this compound.

Instrumentation:

-

LC-MS system equipped with an Electrospray Ionization (ESI) source.

-

High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).

LC Conditions:

-

Use the same HPLC conditions as described in Protocol 2.

MS Conditions:

| Parameter | Condition |

|---|---|

| Ionization Mode | ESI Positive and Negative |

| Capillary Voltage | 3.5 kV (Positive), 3.0 kV (Negative) |

| Drying Gas Flow | 10 L/min |

| Drying Gas Temperature | 350°C |

| Nebulizer Pressure | 40 psi |

| Mass Range | m/z 100-1000 |

| Data Acquisition | Full scan and targeted MS/MS |

Procedure:

-

Inject the sample into the LC-MS system.

-

Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺ (expected m/z 361.16) or deprotonated molecule [M-H]⁻ (expected m/z 359.15) of this compound.

-

Perform targeted MS/MS on the parent ion to obtain fragmentation patterns for structural elucidation.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general guideline for the structural characterization of purified this compound using NMR spectroscopy.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve a purified sample of this compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

Experiments:

-

¹H NMR: To determine the proton environment in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for establishing the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule.

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Logical flow for this compound analytical validation.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dendryphiellin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendryphiellin D is a polyketide metabolite produced by the fungus Dendryphiella sp. As a member of the diverse family of fungal secondary metabolites, this compound and its analogs are of interest to researchers for their potential biological activities, which may include antimicrobial, antifungal, and cytotoxic properties. Accurate and reliable quantitative analysis of this compound is crucial for various stages of research and development, from initial discovery and isolation to bioactivity screening and preclinical evaluation.

This application note provides a detailed, proposed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is based on established principles for the analysis of similar fungal polyketides and is intended to serve as a comprehensive starting point for method development and validation.

Principle of the Method

Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Less polar compounds, such as this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. By using a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, compounds with a wide range of polarities can be effectively separated. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption.

Experimental Protocols

Sample Preparation from Fungal Culture

A crucial step in the analysis of fungal metabolites is the efficient extraction of the target compound from the culture medium or mycelia.

Materials:

-

Fungal culture of Dendryphiella sp.

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or nylon)

-

HPLC vials

Protocol:

-

Extraction from Liquid Culture:

-

Separate the mycelia from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Extraction from Mycelia:

-

Lyophilize the mycelial mass to dryness and record the dry weight.

-

Grind the dried mycelia to a fine powder.

-

Extract the powdered mycelia with methanol (e.g., 10 mL of methanol per gram of dry mycelia) in an ultrasonic bath for 30 minutes.

-

Centrifuge the mixture to pellet the mycelial debris.

-

Collect the supernatant and repeat the extraction process twice more.

-

Combine the methanolic extracts and evaporate to dryness.

-

-

Sample Reconstitution and Filtration:

-

Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL of 80:20 water:acetonitrile).

-

Vortex the sample to ensure complete dissolution.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

Proposed HPLC Method

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Proposed Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Program | 20% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 20% B over 1 minute, and equilibrate for 4 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm and 280 nm (based on typical polyketide absorbance) |

Data Presentation

Quantitative analysis of this compound would require the generation of a calibration curve using a purified standard of the compound. The following table presents a hypothetical data set for such a calibration.

Table 1: Hypothetical Calibration Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1.0 | 50,000 |

| 5.0 | 255,000 |

| 10.0 | 510,000 |

| 25.0 | 1,275,000 |

| 50.0 | 2,550,000 |

| 100.0 | 5,100,000 |

Table 2: Hypothetical Quantitative Analysis of this compound in Fungal Extracts

| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/mL) |

| Culture Filtrate 1 | 765,000 | 15.0 |

| Mycelial Extract 1 | 1,020,000 | 20.0 |

| Culture Filtrate 2 | 892,500 | 17.5 |

| Mycelial Extract 2 | 1,147,500 | 22.5 |

Mandatory Visualization

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Simplified biosynthetic pathway of this compound.

Method Validation Considerations